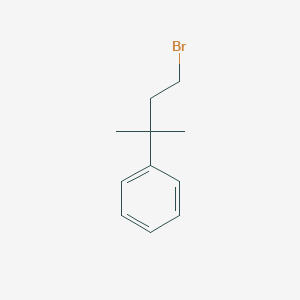

(4-Bromo-2-methylbutan-2-yl)benzene

Description

(4-Bromo-2-methylbutan-2-yl)benzene (CAS: 57263-21-5) is a brominated aromatic compound with a tert-pentyl (2-methylbutan-2-yl) substituent. Its molecular formula is C₁₁H₁₅Br, with a molar mass of 227.14 g/mol . The compound features a benzene ring substituted with a bromine atom and a branched aliphatic chain, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its steric hindrance from the tert-pentyl group influences reactivity and regioselectivity in cross-coupling reactions .

Properties

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBMCTHMOSBLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288140 | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-97-3 | |

| Record name | NSC54366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbutan-2-yl)benzene typically involves the bromination of 2-methylbutan-2-ylbenzene. The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters such as temperature, pressure, and bromine concentration are meticulously controlled to achieve high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

Substitution: Formation of phenols, nitriles, or amines.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of 2-methylbutan-2-ylbenzene.

Scientific Research Applications

(4-Bromo-2-methylbutan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylbutan-2-yl)benzene depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

(4-Bromo-2-methylbutan-2-yl)cyclopropane (CAS: 1909313-64-9)

Structural Features :

- Molecular formula: C₈H₁₅Br

- Molar mass: 191.11 g/mol

- Substituents: Cyclopropane ring attached to a brominated tert-butyl group.

Key Differences :

- Ring System : The cyclopropane ring introduces significant ring strain compared to the benzene ring in the target compound, altering stability and reactivity.

- Physical Properties : Liquid at room temperature (stored at 4°C), contrasting with the likely higher melting point of the aromatic analog .

- Reactivity : Cyclopropane's strain enhances susceptibility to ring-opening reactions (e.g., hydrogenation or electrophilic addition), whereas the benzene derivative undergoes electrophilic aromatic substitution or Suzuki couplings .

Applications : Used in synthetic chemistry to access strained intermediates or functionalized cyclopropanes.

n-(4-Bromo-3-methylbenzyl)-2-methylbutan-2-amine (CAS: 1542394-74-0)

Structural Features :

- Molecular formula: C₁₃H₂₀BrN

- Molar mass: 270.21 g/mol

- Substituents: Brominated benzyl group linked to a tertiary amine.

Key Differences :

- Functional Groups : The amine group introduces basicity and hydrogen-bonding capability, absent in the purely hydrocarbon-based target compound.

- Reactivity : The amine can participate in acid-base reactions or serve as a ligand in coordination chemistry, whereas the tert-pentylbenzene derivative is more suited for cross-coupling (e.g., Buchwald-Hartwig amination) .

- Applications : Likely used in pharmaceutical synthesis due to the amine moiety’s role in bioactive molecules.

tert-Amylbenzene Derivatives

General Features :

- Parent Compound : tert-Amylbenzene (1-(2-methylbutan-2-yl)benzene) lacks bromine but shares the tert-pentyl substituent.

- Brominated Analog : Bromination of tert-amylbenzene at the para position yields the target compound.

Reactivity Comparison :

- Electrophilic Substitution : Bromine in (4-Bromo-2-methylbutan-2-yl)benzene deactivates the ring, directing further substitutions to meta positions.

- Steric Effects : The tert-pentyl group in both compounds hinders ortho substitution, favoring para/meta pathways in the brominated derivative .

Biological Activity

(4-Bromo-2-methylbutan-2-yl)benzene, with the molecular formula C₁₁H₁₅Br, is a halogenated alkylbenzene that exhibits significant biological activity. This compound is characterized by a bromine atom attached to the benzene ring and a branched alkyl chain, which influences its chemical reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is crucial for its biological activity. The presence of the bromine atom allows for electrophilic aromatic substitution reactions, which are fundamental in modifying the compound's properties and enhancing its biological interactions. The molecular weight of this compound is approximately 227.1 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅Br |

| Molecular Weight | 227.1 g/mol |

| Functional Groups | Bromine, Alkyl Chain |

| Classification | Halogenated Alkylbenzene |

The primary mechanism of action for this compound involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, allowing the compound to interact with various nucleophilic sites on enzymes and proteins. This interaction can lead to:

- Enzyme Inhibition or Activation : The formation of stable intermediates during the reaction can modulate enzyme activity.

- Alterations in Gene Expression : The compound influences signaling pathways that regulate gene expression patterns.

- Impact on Cellular Metabolism : By interacting with metabolic enzymes, it affects overall metabolic flux within cells.

Cellular Effects

Research indicates that this compound can significantly influence cellular processes:

- Cell Signaling Pathways : It modulates key signaling molecules, leading to changes in cellular responses.

- Gene Expression : The compound alters gene expression patterns through its interaction with transcription factors.

- Metabolic Activity : It affects metabolic pathways by interacting with critical metabolic enzymes.

Temporal Effects

Studies have shown that the biological effects of this compound can vary over time. While the compound is relatively stable, it may degrade under certain conditions, impacting its long-term effects on cellular functions such as gene expression and metabolism.

Study 1: Electrophilic Aromatic Substitution

A study demonstrated that this compound undergoes electrophilic aromatic substitution effectively, generating various intermediates that can interact with biological macromolecules. This property is essential for its potential applications in pharmaceuticals.

Study 2: Interaction with Enzymes

In vitro experiments revealed that this compound interacts with specific enzymes involved in metabolic pathways. The compound was shown to inhibit certain enzymatic activities, leading to altered metabolic profiles in treated cells .

Study 3: Gene Expression Modulation

Another study focused on the compound's ability to modulate gene expression in response to environmental stimuli. Results indicated that exposure to this compound resulted in significant changes in the expression levels of genes associated with stress responses and metabolic regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.